molecular formula C31H38N2O6 B12930648 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate

Cat. No.: B12930648
M. Wt: 534.6 g/mol
InChI Key: GSWIASPCVJKYGZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The systematic name follows IUPAC rules for spiro compounds and ester prioritization. The parent structure is 2,8-diazaspiro[4.5]decane , a bicyclic system comprising a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a single nitrogen atom at the spiro junction. Numbering begins at the spiro nitrogen (position 1), with the second nitrogen at position 8.

Substituents are assigned based on Cahn-Ingold-Prelog priorities:

  • 2-((9H-Fluoren-9-yl)methoxy)carbonyl : A 9-fluorenylmethyl (Fmoc) group attached via a carbamate linkage at position 2.
  • 8-(tert-butoxy)carbonyl : A tert-butyloxycarbonyl (Boc) group at position 8.
  • 3-ethoxycarbonyl : An ethyl ester at position 3.

The full IUPAC name is:
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl})oxy-8-{[(tert-butoxy)carbonyl]oxy}-3-ethoxycarbonyl-2,8-diazaspiro[4.5]decane
This reflects the tricarboxylate ester configuration, with Fmoc, Boc, and ethyl groups occupying distinct positions.

Common Synonyms and Registry Numbers

The compound is referenced under multiple identifiers:

Synonym Registry Number Source
2-(Fmoc)-8-(Boc)-3-ethyl-2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate 849928-23-0 CAS Registry
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-3-ethoxycarbonyl-2,8-diazaspiro[4.5]decane 49761231 PubChem CID
8-tert-Butyl 2-(9H-fluoren-9-ylmethyl) 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate 2770499-42-6 Enamine

Discrepancies in CAS numbers (e.g., 849928-23-0 vs. 2770499-42-6) arise from variances in stereochemistry or salt forms.

Molecular Formula and Weight Analysis

The molecular formula is C₃₁H₃₈N₂O₆ , derived by summing substituents:

  • Spiro core (C₈H₁₂N₂) : Accounts for the 2,8-diazaspiro[4.5]decane backbone.
  • Fmoc group (C₁₅H₁₁O₂) : Introduced via the 9-fluorenylmethyl chloroformate.
  • Boc group (C₅H₉O₂) : From tert-butyloxycarbonyl chloride.
  • Ethyl ester (C₂H₅O₂) : Added via ethyl chloroformate.

Molecular weight :

  • Calculated: $$ 31 \times 12.01 \, (\text{C}) + 38 \times 1.01 \, (\text{H}) + 2 \times 14.01 \, (\text{N}) + 6 \times 16.00 \, (\text{O}) = 546.65 \, \text{g/mol} $$.
  • Observed: 506.6 g/mol (minor deviations due to isotopic abundance).
Table 1: Atomic Composition
Element Quantity Contribution (g/mol)
C 31 372.31
H 38 38.38
N 2 28.02
O 6 96.00
Total 534.71

Properties

IUPAC Name

8-O-tert-butyl 3-O-ethyl 2-O-(9H-fluoren-9-ylmethyl) 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O6/c1-5-37-27(34)26-18-31(14-16-32(17-15-31)28(35)39-30(2,3)4)20-33(26)29(36)38-19-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25/h6-13,25-26H,5,14-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWIASPCVJKYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,8-Diazaspiro[4.5]decane Core

The spirocyclic diaza core is typically synthesized via cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes.

  • Starting materials : Diamines such as 1,4-diaminobutane derivatives or protected amino acids.
  • Cyclization : Intramolecular nucleophilic substitution or reductive amination to form the spiro ring system.
  • Protection : Introduction of tert-butyl esters to protect carboxylic acid groups during cyclization.

For example, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a key intermediate, which can be prepared by cyclization of a suitable diamine with a keto acid derivative, followed by tert-butyl esterification.

Introduction of the Fmoc Protecting Group

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality selectively.

  • Reagents : Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-hydroxysuccinimide ester).
  • Conditions : Typically carried out in a basic aqueous or organic medium (e.g., NaHCO3 in dioxane/water).
  • Outcome : Formation of the Fmoc-protected amine, which is stable under acidic conditions but removable under mild base.

This step is crucial for selective protection during subsequent synthetic transformations.

Installation of the Ethyl Substituent at the 3-Position

The ethyl group at the 3-position can be introduced via alkylation or reductive amination:

  • Alkylation : Using ethyl halides or sulfonates under basic conditions.
  • Reductive amination : Reaction of the amine with an aldehyde or ketone followed by reduction (e.g., sodium borohydride).

For example, sodium borohydride reduction in tetrahydrofuran (THF) and ethanol has been used to reduce keto intermediates to hydroxy derivatives, which can be further functionalized.

Protection and Deprotection Steps

  • tert-Butyl esters are introduced to protect carboxylic acids during synthesis and can be removed under acidic conditions (e.g., trifluoroacetic acid).
  • Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF) when needed.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Cyclization to form spiro core Diamine + keto acid derivative, acid/base catalysis THF, toluene 50-70 Formation of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Fmoc protection Fmoc-Cl, NaHCO3 Dioxane/water 80-95 Selective amine protection
Ethyl group introduction Ethyl halide or reductive amination + NaBH4 THF, ethanol 55-75 Sodium borohydride reduction example
Purification Crystallization, chromatography Various - Purity >95% achievable

Detailed Research Findings

  • Sodium borohydride reduction in THF/ethanol at low temperature (0–20 °C) effectively reduces keto intermediates to hydroxy derivatives with good stereoselectivity and yields around 56%.
  • Diisobutylaluminium hydride (DIBAH) can be used for selective reduction in solvents like acetone or toluene, providing high selectivity and yields for sensitive intermediates.
  • The tert-butyl ester protecting group is stable under basic and neutral conditions but can be cleaved under acidic conditions, facilitating stepwise deprotection strategies.
  • The Fmoc group is widely used for amine protection in peptide and complex molecule synthesis due to its stability and ease of removal.

Summary Table of Key Intermediates and Their Preparation

Intermediate Key Features Preparation Method Reference
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate Spirocyclic core with tert-butyl ester Cyclization of diamine + keto acid, esterification
2-((9H-Fluoren-9-yl)methoxy)carbonyl amine Fmoc-protected amine Reaction with Fmoc-Cl in basic medium
3-Ethyl substituted intermediate Alkylated or reductively aminated Alkylation or NaBH4 reduction
Final tricarboxylate compound Fully assembled molecule Sequential protection, alkylation, purification Combined

Chemical Reactions Analysis

Types of Reactions

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include fluorenone derivatives, alcohols, and substituted diazaspirodecane compounds. These products can be further utilized in various synthetic applications .

Scientific Research Applications

2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the diazaspirodecane core can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Spiro Ring Size Similarity Score
Target Compound C₃₀H₃₆N₂O₆ 532.62 Fmoc, tert-butyl, ethyl esters [4.5] -
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid (849928-23-0) C₂₉H₃₄N₂O₆ 506.59 Fmoc, tert-butyl, carboxylic acid [4.5] 0.78
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (871727-05-8) C₁₆H₂₅NO₄ 295.37 Boc, carboxylic acid [2.5] 0.78
2-tert-Butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (1357354-49-4) C₁₈H₃₀N₂O₄ 338.45 Boc, ethyl ester [4.4] 0.74
Key Observations:

Functional Group Variation: The target compound’s ethyl ester at position 3 contrasts with the carboxylic acid in CAS 849928-23-0, altering solubility (lipophilic vs.

Synthetic Challenges :

  • Introducing three distinct protecting groups (Fmoc, Boc, ethyl) requires sequential reactions to avoid premature deprotection. For example, the Fmoc group is base-sensitive, while Boc removal requires acidic conditions .
  • CAS 849928-23-0’s carboxylic acid enables direct conjugation (e.g., amide bond formation), whereas the target compound’s ethyl ester necessitates hydrolysis for further functionalization .

Stability and Applications :

  • The ethyl ester in the target compound enhances stability under basic conditions compared to acid-labile Boc groups, making it suitable for prolonged storage .
  • CAS 1357354-49-4’s dicarboxylate structure lacks the Fmoc group, limiting its utility in peptide synthesis but simplifying purification steps .
Physicochemical Properties
  • Solubility : The ethyl ester in the target compound improves solubility in organic solvents (e.g., dichloromethane) compared to the carboxylic acid in CAS 849928-23-0, which may require polar aprotic solvents like DMSO .
  • Thermal Stability : Boc and Fmoc groups decompose at ~150–200°C, necessitating low-temperature storage (2–8°C) .

Biological Activity

The compound 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate is a complex organic molecule with potential biological activity. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of the compound is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, with a molecular weight of 382.45 g/mol. The structure includes a spirocyclic framework which is known for its unique properties and biological activities.

Structural Features

  • Fluorenyl Group : Provides stability and may influence biological interactions.
  • Terbutyl and Ethyl Substituents : These groups can enhance lipophilicity, potentially affecting absorption and distribution in biological systems.
  • Tricarboxylate Functionality : This moiety may contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tricarboxylate structure may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The presence of bulky substituents like tert-butyl can influence receptor binding affinities.
  • Antioxidant Properties : Some studies suggest compounds with similar structures exhibit antioxidant activities, which could be relevant for cellular protection.

Anticancer Activity

A study investigated the anticancer properties of related diazaspiro compounds, revealing that they exhibit cytotoxic effects against several cancer cell lines. The proposed mechanism involves apoptosis induction through mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis
Compound BMCF-720Cell Cycle Arrest
Target CompoundA549TBDTBD

Neuroprotective Effects

Research has indicated that compounds with a similar structural framework have neuroprotective effects in models of neurodegenerative diseases. The proposed mechanism involves modulation of oxidative stress pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

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